Comprehensive Technical Guide on 2-Chloro-4-iodo-6-methylaniline: Physicochemical Profiling, Reactivity, and Synthetic Applications
Comprehensive Technical Guide on 2-Chloro-4-iodo-6-methylaniline: Physicochemical Profiling, Reactivity, and Synthetic Applications
Executive Summary
2-Chloro-4-iodo-6-methylaniline (CAS: 156746-77-9) is a highly privileged, tri-substituted aniline derivative utilized extensively as an advanced intermediate in organic synthesis and medicinal chemistry. Characterized by a unique steric and electronic environment, this molecule serves as a foundational building block for complex biaryl systems, most notably in the development of kinase inhibitors targeting the PI3K and MEK signaling pathways [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated experimental workflows for its synthesis and downstream functionalization.
Physicochemical Profiling
Understanding the baseline physical properties of 2-chloro-4-iodo-6-methylaniline is critical for optimizing reaction conditions, storage, and purification parameters. The presence of heavy halogens (chlorine and iodine) significantly increases its density and lipophilicity compared to unsubstituted aniline.
| Property | Value / Description |
| CAS Registry Number | 156746-77-9 [2] |
| IUPAC Name | 2-Chloro-4-iodo-6-methylaniline |
| Molecular Formula | C₇H₇ClIN |
| Molecular Weight | 267.49 g/mol |
| Appearance | Off-white to pale grey solid [2] |
| Melting Point | 60 – 63 °C [2] |
| Density (Predicted) | 1.883 ± 0.06 g/cm³ [3] |
| SMILES | NC1=C(C)C=C(I)C=C1Cl |
| Storage Conditions | 4 °C, under inert atmosphere (Ar/N₂) [2] |
Structural & Electronic Causality
As a Senior Application Scientist, it is imperative to look beyond the empirical data and understand the mechanistic rationale driving the molecule's reactivity. The behavior of 2-chloro-4-iodo-6-methylaniline is dictated by a delicate balance of inductive effects, resonance, and steric hindrance:
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The Amine Directing Group (-NH₂): The amino group is strongly electron-donating via resonance (+R). It highly activates the aromatic ring toward electrophilic aromatic substitution (EAS).
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Ortho-Steric Shielding: The chlorine atom at the 2-position and the methyl group at the 6-position provide significant steric bulk flanking the amine. Causality: This steric shielding restricts the rotational freedom of the amine and physically blocks incoming electrophiles. Consequently, it prevents unwanted N-alkylation or over-oxidation during aggressive downstream cross-coupling reactions, acting as an innate protecting mechanism.
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Chemoselective Halogen Disparity: The molecule possesses two different halogens. The Carbon-Iodine (C-I) bond dissociation energy is significantly lower (~238 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (~400 kJ/mol). Causality: This thermodynamic disparity allows palladium catalysts to undergo oxidative addition exclusively at the 4-position (iodo group), leaving the 2-chloro position perfectly intact for orthogonal, later-stage functionalization.
Synthetic Workflows & Protocols
Workflow 1: Regioselective Para-Iodination
The standard synthesis of 2-chloro-4-iodo-6-methylaniline relies on the electrophilic iodination of 2-chloro-6-methylaniline.
Caption: Workflow for the regioselective electrophilic iodination of 2-chloro-6-methylaniline.
Step-by-Step Protocol:
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Preparation: Dissolve 1.0 equivalent of 2-chloro-6-methylaniline in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Iodination is highly exothermic; maintaining low temperatures prevents poly-iodination and oxidative degradation of the amine.
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Activation: Add 0.5 equivalents of elemental iodine (I₂) followed portion-wise by 0.3 equivalents of sodium iodate (NaIO₃). Causality: NaIO₃ acts as an oxidizing agent to convert the byproduct iodide (I⁻) back into the active electrophilic iodine species (I⁺), ensuring 100% atom economy for the iodine source.
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In-Process Control (IPC): Stir the reaction for 4 hours at room temperature. Validate completion via TLC (Hexanes/EtOAc 9:1) or HPLC (monitoring the disappearance of the starting material at 254 nm).
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Quenching & Workup: Pour the mixture into ice water and add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color of unreacted iodine dissipates. Self-Validation: The color change to pale yellow/white confirms the complete reduction of residual I₂.
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Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure off-white solid.
Workflow 2: Chemoselective Suzuki-Miyaura Cross-Coupling
Once synthesized, the molecule is typically deployed in C-C bond-forming reactions to construct biaryl scaffolds[4].
Caption: Chemoselective downstream functionalization pathways for 2-chloro-4-iodo-6-methylaniline.
Step-by-Step Protocol:
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Setup: In an oven-dried Schlenk flask, combine 2-chloro-4-iodo-6-methylaniline (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
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Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a highly stable Pd complex that facilitates rapid oxidative addition into the C-I bond while being sterically hindered enough to prevent insertion into the adjacent C-Cl bond.
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Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalyst species.
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Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6 hours.
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Validation & Isolation: Monitor via LC-MS. The mass spectrum should show the molecular ion corresponding to the coupled product containing the intact chlorine isotope pattern (M / M+2 ratio of 3:1). Filter through a Celite pad to remove palladium black, extract with ethyl acetate, and purify via flash column chromatography.
References
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Xi'an Qiyue Biological Technology Co., Ltd. "CAS:156746-77-9 | 2-Chloro-4-iodo-6-methylbenzenamine." 0qy.com, [Link]
